molecular formula C7H12O3 B2500552 2-Cyclobutyl-2-methoxyacetic acid CAS No. 1602868-22-3

2-Cyclobutyl-2-methoxyacetic acid

Cat. No. B2500552
CAS RN: 1602868-22-3
M. Wt: 144.17
InChI Key: LJRYAGIHGTWMCC-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methoxyacetic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group .


Synthesis Analysis

The synthesis of 2-Cyclobutyl-2-methoxyacetic acid could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for 2-Cyclobutyl-2-methoxyacetic acid is 1S/C7H12O3/c1-10-6 (7 (8)9)5-3-2-4-5/h5-6H,2-4H2,1H3, (H,8,9) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclobutyl-2-methoxyacetic acid could potentially include thermal [2 + 2]-cycloaddition . This reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .


Physical And Chemical Properties Analysis

2-Cyclobutyl-2-methoxyacetic acid is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biomonitoring and Analytical Applications

  • Biomonitoring of Toxic Metabolites : Studies have focused on the biomonitoring of toxic metabolites related to alkoxyethanols and their acetic acid derivatives, highlighting the importance of analytical techniques in assessing occupational exposure and potential health risks. For example, Laitinen and Pulkkinen (2005) discussed the analysis of urinary 2-(2-alkoxyethoxy)acetic acids for monitoring exposure to substitutive solvents in floor lacquerers, demonstrating the role of urinalysis in occupational health safety Laitinen & Pulkkinen, 2005.

  • Chiral Resolutions by Capillary Electrophoresis : Research by Li et al. (2008) on the chiral resolutions of methoxyacetic acid analogs using capillary electrophoresis provides insights into analytical methodologies for separating chiral compounds, which is crucial for pharmaceutical applications and understanding stereospecific activity Li et al., 2008.

Synthetic Applications and Material Science

  • Squarate-Based Carbocyclic Nucleosides : Exploration of squaric acid derivatives for medicinal chemistry applications, as discussed by Lu et al. (2017), showcases the potential of cyclobutyl and methoxyacetic acid structures in non-classical bioisosteric replacements, which could pave the way for novel nucleoside analogs with anticancer or antiviral activities Lu et al., 2017.

  • Ionic Liquids and Cellulose Dissolution : The synthesis and evaluation of ammonium ionic liquids with cyclohexyl substituents, including methoxyacetates, for cellulose solubility as presented by Pernak et al. (2012), highlight the importance of chemical innovation in developing new solvents for material science applications Pernak et al., 2012.

Potential Therapeutic Insights

  • Growth Arrest and Apoptosis in Cancer Cells : Research into methoxyacetic acid (MAA) by Parajuli et al. (2014) shows that MAA can suppress prostate cancer cell growth by inducing growth arrest and apoptosis, suggesting that structural analogs might possess similar bioactive properties with therapeutic implications Parajuli et al., 2014.

Safety and Hazards

The safety data sheet for a similar compound, Cyclobutyl-Acetic Acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-cyclobutyl-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(7(8)9)5-3-2-4-5/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYAGIHGTWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-methoxyacetic acid

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